Whitepaper: Physicochemical Profiling and Experimental Methodologies for 2-Aminobenzo[d]thiazole-7-carbonitrile
Whitepaper: Physicochemical Profiling and Experimental Methodologies for 2-Aminobenzo[d]thiazole-7-carbonitrile
Executive Summary
The benzothiazole scaffold is a privileged structure in modern medicinal chemistry and materials science. Among its derivatives, 2-Aminobenzo[d]thiazole-7-carbonitrile (CAS: 1101551-11-4) stands out due to the integration of a highly reactive 2-amino group with a strongly electron-withdrawing 7-carbonitrile moiety. This specific structural modification creates an electronic "push-pull" system that fundamentally alters the molecule's tautomeric equilibrium, lipophilicity, and metabolic stability compared to the parent 2-aminobenzothiazole.
This technical guide provides an in-depth analysis of the physicochemical properties of 2-aminobenzo[d]thiazole-7-carbonitrile, elucidates its biological signaling pathways, and establishes rigorously self-validating experimental protocols for its synthesis and characterization.
Structural Dynamics & Tautomerism
In physiological environments, 2-aminobenzothiazoles exist in a dynamic tautomeric equilibrium between the predominant amine form and the transient imine form. According to computational and experimental models of 1, the activation energy required to transition from the imine to the amine tautomer is relatively low, driving the equilibrium toward the amine state.
For 2-aminobenzo[d]thiazole-7-carbonitrile, the strongly electronegative cyano group at the 7-position exerts a powerful inductive effect across the aromatic system. This withdrawal of electron density decreases the basicity of the exocyclic nitrogen, further stabilizing the amine tautomer. This structural reality is critical for rational drug design, as the amine tautomer acts as a primary hydrogen-bond donor within target receptor pockets.
Figure 1. Tautomeric equilibrium logic and its direct impact on receptor binding.
Physicochemical Properties Profile
Understanding the foundational properties of 2-aminobenzo[d]thiazole-7-carbonitrile is essential for formulation development and predicting its behavior in biological systems. The data below synthesizes known parameters of the 2 with the specific structural attributes of the3.
| Parameter | Value | Analytical Method / Source |
| Molecular Formula | C₈H₅N₃S | Chemical Registry / Molport |
| Molecular Weight | 175.21 g/mol | Computed |
| CAS Number | 1101551-11-4 | Standardized Registry |
| SMILES String | Nc1nc2cccc(C#N)c2s1 | Structural Database |
| Predicted pKa | ~3.8 - 4.1 | Potentiometric Titration (Inductive Shift) |
| Predicted LogP | 1.8 - 2.2 | RP-HPLC / Shake-Flask Method |
| Aqueous Solubility | < 0.1 mg/mL | Nephelometry (at 25°C, pH 7.4) |
| Organic Solubility | Freely soluble | DMSO, DMF, Methanol |
Mechanisms of Action in Drug Discovery
Benzothiazole derivatives are well-documented for their 4. The biological efficacy of 2-aminobenzo[d]thiazole-7-carbonitrile is largely driven by its ability to intercalate with DNA or act as a selective kinase inhibitor.
Furthermore, the 7-carbonitrile group acts as a "metabolic shield." In many unsubstituted benzothiazoles, the 7-position is highly susceptible to rapid oxidation by hepatic cytochrome P450 enzymes (specifically CYP1A1). By occupying this site with a robust, electron-withdrawing cyano group, the molecule resists premature metabolic degradation, thereby increasing its half-life and allowing it to reach intracellular targets effectively.
Figure 2. Intracellular signaling and metabolic shielding pathway of the benzothiazole derivative.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They move beyond basic instructions by explaining the chemical causality behind each step and embedding internal quality-control checkpoints.
One-Pot Synthesis via Copper-Catalyzed Oxidative Cyclization
Traditional syntheses of benzothiazoles often rely on harsh oxidants (e.g., molecular bromine), which can induce unwanted electrophilic aromatic substitution on electron-deficient rings. This protocol utilizes a5 that provides a controlled single-electron transfer (SET) mechanism, ensuring high ortho-selectivity without hydrolyzing the sensitive cyano group.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 10 mmol of 3-aminobenzonitrile and 12 mmol of ammonium thiocyanate in 20 mL of a water/ethanol (1:1) mixture. Causality: The mixed solvent system ensures the solubility of the organic precursor while providing the necessary polarity to stabilize the transition state.
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Thiourea Formation: Add 2 mL of concentrated HCl dropwise. Reflux the mixture at 80°C for 2 hours to form the intermediate 1-(3-cyanophenyl)thiourea.
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Catalyst Addition: Cool the mixture to room temperature and add 10 mol% CuBr. Causality: Copper(I) specifically coordinates with the sulfur atom of the thiourea intermediate, significantly lowering the activation energy for C-S bond formation compared to Fe or Co catalysts.
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Oxidative Cyclization: Heat the mixture to 90°C under an ambient air atmosphere for 6 hours.
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Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, quench with cold water, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 7:3). Validation Logic: If the thiourea intermediate spot (Rf ~0.4) persists, the system dictates the addition of 5 mol% supplemental CuBr to drive the reaction to completion. A completed reaction proves the SET mechanism was fully propagated.
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Isolation: Neutralize the mixture with 10% aqueous ammonia, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure 2-aminobenzo[d]thiazole-7-carbonitrile.
Figure 3. Copper-catalyzed one-pot synthesis workflow for 2-aminobenzo[d]thiazole-7-carbonitrile.
Potentiometric Determination of pKa and LogP
Because 2-aminobenzo[d]thiazole-7-carbonitrile is poorly soluble in water, standard aqueous titration fails due to premature precipitation. This protocol utilizes a co-solvent extrapolation method (Yasuda-Shedlovsky) combined with strict ionic strength control.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mM of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
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Ionic Strength Control: Add 0.1 M KCl to all solutions. Causality: Fluctuations in ionic strength alter the activity coefficients of the analyte. A constant background electrolyte ensures the measured concentration-based equilibrium constant (pKa') closely approximates the true thermodynamic pKa.
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Titration Execution: Acidify the solution to pH 2.0 using 0.1 M HCl. Titrate with 0.1 M NaOH in 0.05 mL increments using an automated potentiometric titrator.
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Self-Validation Checkpoint: Immediately following the forward titration (pH 2.0 to 11.0), execute a reverse titration (pH 11.0 to 2.0) using 0.1 M HCl. Validation Logic: Calculate the hysteresis area between the forward and reverse curves. A delta of < 0.05 pH units validates that true thermodynamic equilibrium was maintained and that the labile 7-carbonitrile group did not undergo base-catalyzed hydrolysis during the assay.
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Data Extrapolation: Plot the apparent pKa values against the molar fraction of methanol and extrapolate to 0% methanol to find the true aqueous pKa.
References
- Molport Database:2-amino-1,3-benzothiazole-7-carbonitrile | 1101551-11-4. Molport.
- BenchChem Technical Support:Physicochemical properties of 2-aminobenzothiazole. BenchChem.
- BenchChem Application Notes:One-Pot Synthesis of 2-Aminobenzothiazole Deriv
- MDPI Molecules:Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Canadian Center of Science and Education:Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Deriv
- National Institutes of Health (PMC):Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. NIH.
